REACTION_CXSMILES
|
[CH2:1]1[O:4][CH:2]1[CH3:3].Cl([O-])(=O)(=O)=O.[Li+].[Br:11][C:12]1[CH:13]=[C:14]([CH:16]=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:18]=1)[NH2:15]>C(#N)C>[Br:11][C:12]1[CH:13]=[C:14]([NH:15][CH2:1][CH:2]([OH:4])[CH3:3])[CH:16]=[C:17]([C:19]([F:21])([F:22])[F:20])[CH:18]=1 |f:1.2|
|
Name
|
|
Quantity
|
36 mg
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
|
Quantity
|
56 mg
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-].[Li+]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N)C=C(C1)C(F)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir the resulting mixture overnight at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Upon completion of the reaction
|
Type
|
CONCENTRATION
|
Details
|
concentrate the mixture under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purify the residue by flash chromatography (silica gel, PE:EtOAc=5:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)C(F)(F)F)NCC(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 136 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 109.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |